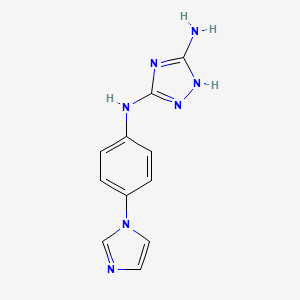

N3-(4-(1H-Imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A novel series of eleven 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones .Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Wissenschaftliche Forschungsanwendungen

Energetic Materials Research

Compounds related to N3-(4-(1H-Imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine have been synthesized for potential applications in nitrogen-rich gas generators. These compounds, such as 1-(1H-1,2,4-triazol-3-yl)-1H-tetrazole, exhibit high positive heats of formation, contributing to their energetic properties. The effects of azole rings and nitro, amino, and azido groups on their physicochemical properties have been examined (D. Srinivas, V. Ghule, K. Muralidharan, 2014).

Photocurrent Response in Coordination Polymers

A coordination polymer incorporating a similar compound, 3-(3-(1H-imidazol-1-yl)phenyl)-5-(4-(1H-imidazol-1-yl)phenyl)-1-methyl-1H-1,2,4-triazole, has been synthesized and studied. This polymer displayed unique electrochemical properties and photoelectrochemical behaviors, potentially relevant for applications in photovoltaics or other light-sensitive technologies (J. Meng, Y. Gong, Jianhua Lin, 2016).

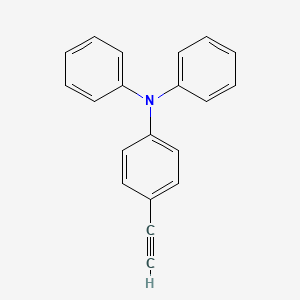

OLED Enhancement Through Triplet-Polaron Interaction

Compounds structurally related to N3-(4-(1H-Imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine have been used in the synthesis of molecules for organic light-emitting diodes (OLEDs). These molecules, like 4-N-[4-(9-phenylcarbazole)]-3,5-bis(4-diphenylamine)phenyl-4H-1,2,4-triazole, showed enhanced emission properties, suggesting potential application in improving OLED efficiency (Ablikim Obolda et al., 2016).

Corrosion Inhibition in Mild Steel

Imidazole derivatives, similar to the compound , have been synthesized and evaluated for their corrosion inhibition potential on mild steel in acidic solutions. These studies are significant for developing new corrosion inhibitors with potential applications in various industries, such as manufacturing and infrastructure maintenance (M. Prashanth et al., 2021).

Luminescent Sensing of Metal Ions

Metal-organic frameworks (MOFs) incorporating imidazole dicarboxylate-based ligands have shown promise in luminescent sensing of metal ions such as Fe3+ and K+. The ability of these MOFs to detect specific ions indicates potential applications in environmental monitoring and industrial process control (Qiu-Hong Huang et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-N-(4-imidazol-1-ylphenyl)-1H-1,2,4-triazole-3,5-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N7/c12-10-15-11(17-16-10)14-8-1-3-9(4-2-8)18-6-5-13-7-18/h1-7H,(H4,12,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCOEIAXQOBBFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NNC(=N2)N)N3C=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609935 |

Source

|

| Record name | N~3~-[4-(1H-Imidazol-1-yl)phenyl]-1H-1,2,4-triazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N3-(4-(1H-Imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine | |

CAS RN |

443799-45-9 |

Source

|

| Record name | N~3~-[4-(1H-Imidazol-1-yl)phenyl]-1H-1,2,4-triazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1369653.png)

![1-{[(3-Methylcyclobutyl)oxy]methyl}benzene](/img/structure/B1369670.png)